1-(3-Chlorophenyl)-2,2-difluoroethan-1-amine
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-2,2-difluoroethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2N/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,7-8H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJQEJSVBLTNMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-2,2-difluoroethan-1-amine typically involves the reaction of 3-chlorobenzaldehyde with difluoroethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency. Additionally, industrial processes may incorporate advanced purification methods, such as high-performance liquid chromatography (HPLC), to achieve high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-2,2-difluoroethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethanone derivatives, while reduction can produce difluoroethanol derivatives. Substitution reactions typically result in the formation of new compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
1-(3-Chlorophenyl)-2,2-difluoroethan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It serves as a probe in biological studies to investigate the interactions of fluorinated compounds with biological systems.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenyl and difluoro groups enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between 1-(3-Chlorophenyl)-2,2-difluoroethan-1-amine and related compounds are summarized below. Key comparison factors include halogen substitution patterns, fluorine content, and phenyl ring modifications.
Table 1: Structural and Physicochemical Comparison
Key Findings
Halogen and Fluorine Impact: The target compound’s 2,2-difluoroethylamine chain offers intermediate electronegativity compared to 2,2,2-trifluoroethylamine derivatives (e.g., ). Trifluoro analogs exhibit higher lipophilicity and metabolic stability due to increased fluorine content .
Phenyl Ring Modifications: 3-Chloro-4-methylphenyl substitution () introduces steric bulk, which may hinder rotational freedom and affect binding pocket compatibility. Mixed halogenation (e.g., 4-chloro-3-fluorophenyl in ) enhances polarity and dipole interactions, improving solubility in polar solvents compared to monosubstituted analogs.
2,2-Difluoroethylamine derivatives are less metabolically labile than non-fluorinated amines, as fluorine resists oxidative degradation .
Synthetic Accessibility :
- Compounds with trifluoroethylamine chains (e.g., ) require specialized fluorination reagents (e.g., SF₄ or DAST), increasing synthesis complexity compared to difluoro analogs .
Biological Activity
1-(3-Chlorophenyl)-2,2-difluoroethan-1-amine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.
The compound has the following chemical structure:
- Molecular Formula : C9H10ClF2N
- Molecular Weight : 205.63 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in several contexts, including its antifungal and antibacterial properties. The following sections summarize key findings from recent research.
Antifungal Activity
Recent studies have shown that derivatives of difluoroethylamines exhibit significant antifungal activity. For instance, compounds with similar structural features demonstrated effectiveness against various fungal strains, suggesting a potential for this compound in antifungal applications.
- Case Study : A study evaluated the antifungal properties of various difluoroethylamine derivatives against Sclerotinia sclerotiorum. The results indicated that certain modifications to the difluoroethylamine structure significantly enhanced antifungal activity (EC50 values ranging from 1.51 to 13.24 mg/L) compared to traditional fungicides like trifloxystrobin, which had an EC50 of 38.09 mg/L .
Antibacterial Activity
The antibacterial potential of this compound has also been explored. Preliminary data suggest that compounds with similar substituents may inhibit the growth of Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro tests showed that certain derivatives exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that further exploration of the compound's structure-activity relationship could yield more potent antibacterial agents.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, studies indicate that it may interfere with cellular processes such as protein synthesis and cell wall integrity in fungal and bacterial cells.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may act as an inhibitor by binding to active sites involved in critical metabolic pathways.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are typically employed for the preparation of 1-(3-Chlorophenyl)-2,2-difluoroethan-1-amine?
- The synthesis often involves halogenation and amination steps. A common approach includes:
Halogenation : Nitration of chlorobenzene derivatives to introduce fluorine at specific positions, followed by reduction to form the amine precursor .
Amination : Reaction of the halogenated intermediate with ammonia or amine derivatives under controlled conditions (e.g., catalytic hydrogenation or nucleophilic substitution).
Key challenges include regioselectivity in halogenation and optimizing reaction time to minimize byproducts. Analytical validation (e.g., NMR, mass spectrometry) is critical at each step .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR identifies proton environments, particularly the amine and aromatic protons.
- ¹⁹F NMR is essential for verifying fluorine substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- HPLC/GC : Purity assessment via chromatographic methods, especially for detecting unreacted precursors or degradation products .
Q. What are the common chemical reactions that this compound undergoes?
- Oxidation : Forms imines or nitro derivatives under strong oxidizing conditions.
- Reductive alkylation : Reacts with carbonyl compounds to form secondary amines.
- Nucleophilic substitution : The amine group can participate in SN2 reactions with alkyl halides or acylating agents .
Advanced Research Questions
Q. How can researchers optimize the amination step to enhance the yield of this compound?
- Reaction Parameter Optimization :
- Temperature : Lower temperatures (0–25°C) reduce side reactions like over-alkylation.
- Catalysts : Palladium or nickel catalysts improve selectivity in reductive amination .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the amine.
- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track reaction progress and adjust conditions dynamically .
Q. What role do the fluorine substituents play in the biological activity of this compound?
- Lipophilicity : Fluorine atoms increase membrane permeability, enhancing bioavailability.
- Metabolic Stability : C-F bonds resist oxidative metabolism, prolonging half-life in vivo.
- Electronic Effects : Fluorine’s electron-withdrawing nature modulates the amine’s basicity, affecting receptor binding. Comparative studies with non-fluorinated analogs show reduced activity, underscoring fluorine’s importance .
Q. How should researchers address discrepancies in reported biological activities of structurally similar fluoro-aryl amines?
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituent positions (e.g., chlorine vs. fluorine) and measure binding affinity to target receptors.
- Control Experiments : Test for off-target interactions using knockout cell lines or competitive binding assays.
- Meta-Analysis : Cross-reference datasets from multiple studies to identify trends in potency or selectivity .
Q. What strategies are effective in elucidating the metabolic pathways of this compound in preclinical studies?
- Radiolabeled Tracers : Synthesize ¹⁴C- or ³H-labeled compounds to track metabolic fate via autoradiography.
- In Vitro Models : Use liver microsomes or hepatocyte cultures to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- LC-MS/MS : Quantify metabolites in plasma or urine samples, correlating pharmacokinetic profiles with structural modifications .
Data Contradictions and Resolution
- Synthetic Yield Variability : Discrepancies in reported yields (e.g., 40–75%) may arise from differences in halogenation methods (e.g., electrophilic vs. radical fluorination). Researchers should standardize protocols using peer-reviewed methodologies .
- Biological Activity Conflicts : Fluorine’s position (ortho vs. para) on analogous compounds can drastically alter receptor affinity. Use crystallography or molecular docking to rationalize these differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
